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molecular formula C16H21NO4S2 B1657928 N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 58754-98-6

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No. B1657928
M. Wt: 355.5 g/mol
InChI Key: QYXKBFTXFSPPQX-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine (5 g, 24 mmol) was dissolved in anhydrous dichloromethane and pyridine (5.82 mL, 72 mmol) was added to the reaction. The mixture was cooled down to 0° C. and was treated with para-toluenesulfonyl chloride (5.6 g, 29 mmol) added portionwise. The reaction was allowed to stir at 0° C. for 4 h and was then washed 3 times with 1 N HCl, water and a saturated solution of sodium bicarbonate. The organic layer was dried with sodium sulfate. Purification by flash chromatography using a gradient of 5-30% ethyl acetate in hexanes yielded a white crystalline solid (7.4 g) MS (M+H)+ 356.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:12][CH3:13])[CH2:4][NH:5][CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1.N1C=CC=CC=1.[C:20]1([CH3:30])[CH:25]=[CH:24][C:23]([S:26](Cl)(=[O:28])=[O:27])=[CH:22][CH:21]=1>ClCCl>[CH3:1][O:2][CH:3]([O:12][CH3:13])[CH2:4][N:5]([CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)[S:26]([C:23]1[CH:24]=[CH:25][C:20]([CH3:30])=[CH:21][CH:22]=1)(=[O:28])=[O:27]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(CNCC=1SC=CC1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.82 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
5.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added portionwise
WASH
Type
WASH
Details
was then washed 3 times with 1 N HCl, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(CN(S(=O)(=O)C1=CC=C(C=C1)C)CC=1SC=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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